Product packaging for DI-Adamantan-2-YL-amine(Cat. No.:CAS No. 39234-40-7)

DI-Adamantan-2-YL-amine

Cat. No.: B3133537
CAS No.: 39234-40-7
M. Wt: 285.5 g/mol
InChI Key: HIHPVMOIODYXNT-UHFFFAOYSA-N
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Description

Historical Context of Adamantane (B196018) Chemistry and its Amine Derivatives

The journey of adamantane chemistry began in 1933 when it was first isolated from petroleum. wikipedia.org Its name, derived from the Greek word "adamantinos" meaning diamond-like, alludes to the superimposable arrangement of its carbon atoms with the diamond lattice. wikipedia.org This unique, rigid, and stress-free cage structure sparked significant interest in the scientific community, leading to the development of a new branch of chemistry focused on polyhedral organic compounds. wikipedia.org The first synthesis of adamantane was achieved in 1941, and since then, numerous derivatives have been prepared and studied. wikipedia.org

Amine derivatives of adamantane, in particular, have garnered considerable attention. The introduction of an amine group to the adamantane scaffold has led to the discovery of compounds with significant biological activities. mdpi.com This has spurred extensive research into the synthesis and properties of various adamantane amines, including mono- and di-substituted derivatives.

Significance of Adamantane Derivatives in Organic Synthesis and Materials Science

The rigid and bulky nature of the adamantyl group makes it a valuable component in both organic synthesis and materials science. In organic synthesis, adamantane derivatives are utilized for their steric bulk, which can influence the stereochemical outcome of reactions. escholarship.org The thermal and mechanical stability conferred by the adamantane cage is a desirable property in materials science. wikipedia.org Adamantane-based polymers often exhibit high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents. acs.orgrsc.org The incorporation of adamantane moieties can also enhance the properties of materials for applications such as dry etching masks and coatings. wikipedia.org

Structural Characteristics of Di-Adamantan-2-YL-amine and Related Cage Amines

This compound, with the molecular formula C₂₀H₃₁N, is a secondary amine where the nitrogen atom is bonded to two adamantane cages at their 2-positions. scbt.com This substitution pattern results in a highly sterically hindered environment around the nitrogen atom. The adamantane cage itself is a rigid structure composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org

The structural properties of di-adamantyl amines, particularly the steric hindrance, are expected to influence their reactivity and physical properties. For instance, the large adamantane fragments can lower the reactivity of the amine despite the electron-donating effect of the adamantane cage which increases basicity. escholarship.org The steric bulk is also a key factor in the design of "bulky bases" in organic synthesis, which can favor the formation of less-substituted alkene products in elimination reactions. masterorganicchemistry.com

Research Findings

While specific research dedicated exclusively to this compound is limited, studies on closely related di-adamantane amine derivatives provide valuable insights into its probable synthesis and characteristics.

A common and effective method for the synthesis of secondary amines from ketones is reductive amination. thieme-connect.comlibretexts.org A plausible route to this compound would involve the reaction of 2-adamantanone (B1666556) with ammonia, followed by the reduction of the resulting imine. A similar approach has been successfully employed for the synthesis of N1-(adamantan-2-yl)-N2-(adamantan-2-yl)ethane-1,3-diamine, where 2-adamantanone was reacted with ethylenediamine (B42938) in the presence of a reducing agent, sodium borohydride (B1222165). doi.org This suggests that a direct reductive amination of 2-adamantanone with a suitable nitrogen source could yield this compound.

The structural and electronic properties of adamantane derivatives have been a subject of interest. The introduction of bulky adamantyl groups can significantly impact the geometry and reactivity of a molecule. For example, in amido ligands, the adamantyl group has been shown to exert a steric effect comparable to a t-butyl group. mdpi.com In the context of materials science, diamines containing adamantane moieties have been used to synthesize polyimides with high thermal stability and excellent optical transparency. acs.orgrsc.org The rigid and bulky nature of the adamantane unit contributes to these desirable properties.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of related compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₃₁N scbt.com
Molecular Weight 285.47 g/mol scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31N B3133537 DI-Adamantan-2-YL-amine CAS No. 39234-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-21H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHPVMOIODYXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Di Adamantan 2 Yl Amine

Direct Synthetic Methodologies for Di-Adamantan-2-YL-amine

The direct formation of the C-N bond to create di-adamantyl amines can be achieved through several established chemical reactions, most notably reductive amination.

Reductive Amination Pathways (e.g., from adamantanone)

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. In the context of this compound, this process typically starts with adamantan-2-one. The reaction proceeds by the initial formation of an enamine or iminium ion intermediate from the ketone and an amine, which is then reduced in situ to the target amine.

One prominent pathway is the Leuckart-Wallach reaction, where adamantanone is heated with a suitable amine in formic acid. The formic acid serves as both the solvent and the reducing agent. google.comresearchgate.net For instance, N-(4-bromophenyl)-N-(2-adamantyl)amine (bromantane) has been synthesized by boiling adamantanone with 4-bromoaniline (B143363) and formic acid. google.comresearchgate.net The process involves the formation of a formamide (B127407) intermediate, which is subsequently hydrolyzed to yield the final secondary amine. google.com

A more direct reduction can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). This method was employed for the synthesis of various di-adamantane amines by reacting 2-adamantanone (B1666556) with a diamine in methanol, followed by reduction with NaBH₄. doi.org This approach offers a versatile route to symmetric di-adamantyl diamines, as detailed in the table below.

Starting MaterialsReducing AgentProductYield
2-Adamantanone, 1,3-DiaminopropaneNaBH₄N1-(adamantan-2-yl)-N3-(adamantan-2-yl)propane-1,3-diamine57%
2-Adamantanone, 1,5-DiaminopentaneNaBH₄N1-(adamantan-2-yl)-N5-(adamantan-2-yl)pentane-1,5-diamine61%
Data sourced from a study on di-adamantane amine synthesis. doi.org

Rhodium-Catalyzed One-Pot Synthesis of Secondary Amines

Rhodium catalysis offers powerful and efficient routes for the formation of C-N bonds, providing potential, though not yet specifically documented for this compound, one-pot strategies for secondary amine synthesis. These methods often feature high atom economy and functional group tolerance under mild conditions. nih.govorganic-chemistry.org

One such strategy involves the rhodium(III)-catalyzed addition of C-H bonds across imines. For example, benzamide (B126) C-H bonds can be added to aromatic N-sulfonyl aldimines, catalyzed by a [Cp*RhCl₂]₂/AgSbF₆ system, to produce α-branched amines. nih.gov This highlights a pathway where a pre-formed adamantane-containing imine could potentially be arylated or alkylated via directed C-H activation.

Another approach is the rhodium(II)-catalyzed insertion of an amine into a C-H bond. This has been demonstrated in the synthesis of α-amido-β-ketoesters, where amides undergo N-H insertion with α-diazo-β-ketoesters in the presence of a rhodium catalyst. organic-chemistry.org While distinct from direct amination of a ketone, this methodology showcases the utility of rhodium in forming C-N bonds, which could be adapted for adamantane (B196018) derivatives.

Furthermore, Rh(I) complexes have been successfully used in the reductive amination of aldehydes, yielding secondary and tertiary amines with high efficiency, notably even in aqueous media. nih.gov The extension of this catalytic system to sterically demanding ketones like adamantanone could represent a viable future strategy for the synthesis of this compound.

Convergent and Divergent Synthetic Strategies for this compound Precursors and Analogs

Beyond the direct synthesis of the final molecule, significant research has focused on preparing precursors and analogs, which can then be converted to the desired amine or used to explore structure-activity relationships.

Synthesis of Adamantane-Containing β-Amino Acids

Adamantane-containing amino acids are valuable building blocks and analogs. A straightforward method for their synthesis involves standard peptide coupling techniques. For instance, adamantane analogs of β-amino acids have been prepared by coupling amantadine (B194251) or rimantadine (B1662185) with Boc-protected β-alanine (Boc-β-Ala) using a coupling agent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base such as DMAP (4-dimethylaminopyridine). mdpi.com The Boc protecting group is subsequently removed with an acid like TFA (trifluoroacetic acid) to yield the final amino acid derivative. mdpi.com

Adamantane AmineAmino AcidCoupling AgentProduct
RimantadineBoc-β-AlaTBTU/DMAPβ-Ala-Rimantadine
AmantadineBoc-ValTBTU/DMAPVal-Amantadine
Data sourced from the synthesis of amino acid analogues of adamantane. mdpi.com

More complex strategies involve the construction of the adamantane skeleton with pre-installed functional groups that can be elaborated into an amino acid. mdpi.com This includes methods like enantioselective desymmetrization of disubstituted adamantanes via rhodium-catalyzed C-H amination to access optically active amino acids containing the adamantane core. mdpi.com

Functionalization and Derivatization of Adamantan-2-amine

Adamantan-2-amine serves as a key precursor that can be functionalized to produce a wide array of derivatives, including this compound. A common strategy is N-acylation to form an amide, followed by reduction. For example, adamantane moieties have been introduced onto other diamondoid structures by reacting an adamantane-derived acyl chloride with an amine under Schotten-Baumann conditions. researchgate.net The resulting amide can then be reduced to the corresponding secondary amine using reagents like borane (B79455) (BH₃·THF). researchgate.net

Similarly, 1-adamantylamine and 3-amino-1-adamantanol have been coupled with various indole-2-carboxylic acids using carbodiimide (B86325) coupling agents like EDC·HCl to form a library of amide derivatives. nih.gov Directed C-H functionalization provides another powerful tool for derivatization, where an existing functional group on the adamantane scaffold directs the installation of a new group at a specific position. researchgate.net This allows for the selective modification of the adamantane cage in molecules that already contain an amine functionality. researchgate.netcuni.cz

Construction of Adamantane Frameworks for Substituted Amines

A sophisticated approach to complex adamantane amines involves constructing the adamantane cage from the ground up, starting with simpler acyclic, monocyclic, or bicyclic precursors. mdpi.com This "construction" strategy allows for the precise placement of substituents that would be difficult to introduce via functionalization of the parent adamantane. For example, a substituted adamantane derivative can be formed through the condensation of an enamine with an acrylate (B77674) to form a bicyclic intermediate, which then undergoes an intramolecular condensation to build the adamantane core. mdpi.com

This method is particularly powerful for creating 1,2-disubstituted adamantanes, which are chiral and serve as important building blocks. mdpi.com Another approach utilizes the cyclization of bicyclo[3.3.1]nonane derivatives. mdpi.com These strategies provide access to unique substitution patterns that can be converted into amine functionalities, offering a divergent route to a wide range of adamantane amine analogs.

Palladium-Catalyzed Amination Approaches for Aryl Chlorides

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgwuxiapptec.com

For challenging substrates like aryl chlorides, which are less reactive than the corresponding bromides and iodides, the choice of ligand and catalyst system is paramount. wuxiapptec.com The steric bulk of this compound presents a significant challenge, necessitating the use of specialized, sterically hindered, and electron-rich phosphine (B1218219) ligands. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Several catalyst systems have proven effective for the amination of aryl chlorides with bulky secondary amines. Catalyst precursors such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used in conjunction with ligands. uwindsor.ca For sterically demanding couplings, N-heterocyclic carbene (NHC) ligands and highly hindered biarylphosphine ligands have been developed. For instance, the PEPPSI™-IPr catalyst has been shown to be effective for the cross-coupling of aryl chlorides with various amines, including the hindered adamantylamine. core.ac.uk Similarly, catalyst systems based on proazaphosphatrane ligands are highly active for the amination of a diverse range of aryl chlorides, performing exceptionally well with sterically hindered substrates. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The successful synthesis of N-aryl this compound derivatives via palladium-catalyzed amination hinges on the careful optimization of several reaction parameters. These include the choice of palladium precursor, ligand, base, solvent, and reaction temperature. The interplay of these factors determines the reaction's efficiency, yield, and selectivity. researchgate.net

Catalyst and Ligand Selection: The combination of a palladium source, like Pd₂(dba)₃, and a suitable ligand is critical. For bulky amines such as this compound, ligands that are both electron-rich and sterically hindered are required. Examples include 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP). researchgate.net These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.

Base: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle. Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is a common choice and is highly effective. researchgate.net Other bases like potassium tert-butoxide (KOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) have also been used successfully, with the choice often depending on the specific substrates and the tolerance of other functional groups. uwindsor.caresearchgate.net

Solvent and Temperature: Anhydrous, aprotic solvents such as dioxane, toluene, and tert-butanol (B103910) are commonly used to ensure the stability of the catalytic intermediates. researchgate.net The reaction temperature is also a key variable. While some highly active catalyst systems can operate at room temperature for more reactive substrates, the coupling of challenging aryl chlorides often requires elevated temperatures, typically in the range of 80-110 °C, to achieve reasonable reaction rates and yields. researchgate.netresearchgate.net

The following tables provide an overview of optimized conditions for the palladium-catalyzed amination of various aryl chlorides with adamantane-containing amines, illustrating the typical parameters and achievable yields.

Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Adamantane Amines

Aryl ChlorideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneDi-n-butylaminePd₂(dba)₃ (1)P(i-BuNCH₂CH₂)₃N (2)NaO-t-BuToluene10095 researchgate.net
2-ChloroquinolineAdamantyl aminePd(dba)₂DavePhosNaO-t-BuDioxaneRefluxGood researchgate.net
ChlorobenzeneMorpholine*Pd-PEPPSI-IPr (1)-KO-t-BuDioxane10098 core.ac.uk
4-Chloroanisole1-AdamantylaminePd-PEPPSI-IPr (3)-NaO-t-BuDioxane10090 core.ac.uk

Note: These examples utilize amines structurally related to or representative of hindered amines like this compound to illustrate effective catalyst systems.

Table 2: Optimization Parameters for Buchwald-Hartwig Amination

ParameterCommon OptionsConsiderations for this compound
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalystsPre-catalysts like PEPPSI or those with bulky phosphine ligands are often more efficient. uwindsor.cacore.ac.uk
LigandBulky biaryl phosphines (e.g., DavePhos, XPhos), NHCs, Josiphos, BINAPRequires highly hindered ligands to overcome the steric bulk of the amine. wikipedia.orgresearchgate.net
BaseNaO-t-Bu, KO-t-Bu, LiHMDS, Cs₂CO₃, K₃PO₄Strong alkoxides like NaO-t-Bu are generally most effective. uwindsor.caresearchgate.net
SolventToluene, Dioxane, THF, t-ButanolAprotic, non-coordinating solvents are preferred. researchgate.net
TemperatureRoom Temp to 120°CHigher temperatures (80-110°C) are typically needed for less reactive aryl chlorides. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Di Adamantan 2 Yl Amine and Its Derivatives

X-ray Crystallography Studies of Di-Adamantan-2-YL-amine Derivatives

Single-crystal X-ray diffraction is an indispensable tool for determining the three-dimensional structure of molecules in the solid state. For this compound derivatives, this technique provides invaluable insights into their molecular geometry, packing arrangements, and non-covalent interactions.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound derivatives is governed by a variety of intermolecular interactions. Hydrogen bonds, particularly N-H···N and N-H···O, are often the strongest and most influential in directing the supramolecular assembly. rsc.orgresearchgate.net For instance, in a series of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, the N–H···N hydrogen bond was found to be the most significant noncovalent interaction. nih.govrsc.org

Table 1: Intermolecular Interactions in Adamantane (B196018) Derivatives

Interaction TypeDescriptionSignificance in Crystal Packing
N-H···N/OStrong hydrogen bonds involving the amine or amide functionalities.Primary driving force for the formation of dimers and extended networks. rsc.orgresearchgate.net
C-H···πWeak hydrogen bonds between a C-H donor and an aromatic ring acceptor.Contributes to the stabilization of specific molecular conformations. nih.gov
C-H···N/OWeak hydrogen bonds involving C-H donors and nitrogen or oxygen acceptors.Fine-tunes the overall packing arrangement. nih.gov
H···H Contactsvan der Waals interactions between hydrogen atoms on adjacent adamantane cages.Significant due to the large surface area of the adamantane groups. scirp.org
C–S···N Chalcogen BondsNon-covalent interaction between a sulfur atom and a nitrogen atom.Can lock the molecular conformation in the solid state. nih.gov

Conformational Analysis in the Solid State

The conformation of molecules in the solid state is a result of the interplay between intramolecular forces and the energetic benefits of efficient crystal packing. For flexible derivatives of this compound, X-ray crystallography can reveal the preferred spatial arrangement of different molecular fragments.

Isostructural Behavior and Packing Arrangements in Crystalline Architectures

Isostructurality, where different compounds crystallize in the same or very similar packing arrangements, is a phenomenon of significant interest in crystal engineering. nih.gov The study of isostructural series of adamantane derivatives can provide insights into how subtle changes in molecular structure affect the crystal packing.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound and its derivatives, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

1H and 13C NMR for Detailed Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are the cornerstones of structural characterization for organic molecules. The chemical shifts (δ) of the protons and carbons in the adamantane cage are highly characteristic. The ¹H NMR spectra of adamantane derivatives typically show distinct signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the cage. nih.govmdpi.com Similarly, the ¹³C NMR spectra exhibit characteristic peaks for the different carbon environments within the adamantane framework. nih.govsamipubco.com

The chemical shifts of protons and carbons attached to or near the amine nitrogen are particularly informative. For example, the protons of a benzyl (B1604629) group attached to the amine will have chemical shifts that are influenced by the electronic environment of the rest of the molecule. nih.gov The presence of specific functional groups can be confirmed by their characteristic NMR signals, such as the carbonyl carbon in ester derivatives or the imine carbon in Schiff base derivatives. samipubco.commdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Adamantane Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HAdamantane CH~2.0-2.4 nih.govmdpi.com
¹HAdamantane CH₂~1.5-2.0 nih.govmdpi.com
¹³CAdamantane CH~28-30 nih.govmdpi.com
¹³CAdamantane CH₂~36-43 nih.govmdpi.com
¹³CCarbonyl (C=O)~165-207 mdpi.com
¹³CImine (C=N)~152-160 samipubco.com

2D NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for determining the connectivity and stereochemistry of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of proton networks throughout the molecule. This is particularly useful for assigning the complex spin systems within the adamantane cage and any attached alkyl chains. redalyc.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with the carbons they are directly attached to (HSQC) or to carbons that are two or three bonds away (HMBC). This information is crucial for unambiguously assigning the ¹³C NMR spectrum and for connecting different molecular fragments. mdpi.comulisboa.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about which protons are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the stereochemistry and conformation of molecules in solution. For example, NOESY can be used to determine the relative orientation of substituents on the adamantane cage or to distinguish between different rotational isomers. ulisboa.ptnih.gov

Through the combined application of these advanced 2D NMR techniques, a complete and unambiguous structural and conformational assignment of this compound and its derivatives in solution can be achieved. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its bonds. The spectra are anticipated to be a composite of the vibrations of the two adamantane cages and the central secondary amine group.

The adamantane skeleton, a C₁₀H₁₆ cage, possesses a high degree of symmetry (Td point group for the unsubstituted molecule), which simplifies its vibrational spectrum to some extent. bris.ac.uk However, substitution at the 2-position lowers this symmetry, leading to more complex spectra. The key vibrational modes expected for this compound are detailed below.

C-H Stretching Vibrations: The adamantane cage is rich in C-H bonds. These give rise to strong absorption bands in the IR spectrum and prominent peaks in the Raman spectrum in the region of 2800-3000 cm⁻¹. researchgate.net Typically, adamantane itself shows strong, broad bands around 2915 cm⁻¹ (IR) and 2926 cm⁻¹ (Raman), with a medium band at 2855 cm⁻¹ in both. nih.gov For this compound, these bands are expected to be present and intense, representing the symmetric and asymmetric stretching vibrations of the CH and CH₂ groups of the two adamantane moieties.

N-H Stretching Vibrations: The secondary amine (N-H) stretching vibration is a key diagnostic peak. In non-hydrogen-bonded secondary amines, this appears as a single, sharp band of weak to medium intensity in the 3300-3500 cm⁻¹ region of the IR spectrum. Due to the bulky nature of the two adamantyl groups, significant steric hindrance around the N-H group is expected, which would likely minimize intermolecular hydrogen bonding in the gas phase or dilute solution, leading to a sharper peak.

C-N Stretching Vibrations: The stretching vibration of the C-N bonds is expected in the fingerprint region of the IR spectrum, typically between 1250 and 1020 cm⁻¹. For aliphatic amines, these bands can be of medium to strong intensity. The specific position would be influenced by the coupling with adjacent C-C vibrations within the adamantane cage.

CH₂ and CH Bending Vibrations: The scissoring (bending) vibrations of the CH₂ groups in the adamantane cage are anticipated to appear around 1450-1480 cm⁻¹. chemicalbook.comnih.gov These are typically of medium intensity in the IR spectrum. Other bending and wagging vibrations of the CH and CH₂ groups will contribute to a series of peaks in the fingerprint region (below 1500 cm⁻¹).

Adamantane Cage Vibrations: The adamantane skeleton itself has characteristic vibrational modes, including C-C stretching and complex cage deformation modes. These appear in the 700-1300 cm⁻¹ range. bris.ac.uknih.gov For instance, adamantane exhibits notable Raman peaks around 758 cm⁻¹ and 971 cm⁻¹. bris.ac.uk These skeletal modes are a hallmark of the adamantane structure and would be clearly visible in the Raman spectrum of this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Expected Intensity Notes
N-H Stretch3300 - 3500IRWeak to Medium, SharpPosition sensitive to hydrogen bonding.
C-H Stretch (Adamantyl)2850 - 3000IR, RamanStrongCharacteristic of the adamantane cage.
CH₂ Scissoring1450 - 1480IRMediumFrom the adamantane CH₂ groups. chemicalbook.com
C-N Stretch1020 - 1250IRMedium to StrongAliphatic amine C-N vibration.
Adamantane Cage Skeletal700 - 1300RamanMedium to StrongFingerprint of the adamantane structure. bris.ac.uk

Electronic Absorption Spectroscopy (UV/Vis) for Delocalization and Transitions

Electronic absorption spectroscopy using ultraviolet and visible light (UV/Vis) probes the electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive π-electron systems (chromophores), the electronic transitions are of high energy.

The primary electronic transitions expected for this compound are σ → σ* and n → σ*.

σ → σ Transitions:* These transitions involve exciting an electron from a bonding sigma (σ) orbital to an anti-bonding sigma (σ*) orbital. libretexts.org Saturated hydrocarbons like adamantane only exhibit these high-energy transitions, which occur at very short wavelengths, typically below 200 nm. libretexts.org These are generally outside the range of standard laboratory UV/Vis spectrophotometers.

n → σ Transitions:* The nitrogen atom of the secondary amine group possesses a lone pair of non-bonding electrons (n electrons). These electrons can be excited to an anti-bonding sigma (σ) orbital of the C-N or N-H bonds. mgcub.ac.in For aliphatic amines, these n → σ transitions typically result in weak absorption bands in the 200-240 nm region. mgcub.ac.in The molar absorptivity (ε) for such transitions is generally low. The presence of two bulky adamantyl groups may cause slight shifts in the absorption maximum compared to simpler secondary amines due to electronic and steric effects.

Given the absence of chromophores like double bonds or aromatic rings, this compound is expected to be transparent in the visible region of the spectrum and show only weak absorption in the far UV region. Any derivatives that introduce chromophores, such as a phenyl group attached to the nitrogen or the adamantane cage, would lead to new, more intense absorption bands at longer wavelengths (π → π* transitions). For example, adamantane-linked isothiourea derivatives with aromatic rings show absorption bands below 350 nm. acs.org

Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε) Notes
n → σ200 - 240Low (e.g., 10-100 L mol⁻¹ cm⁻¹)Involves the lone pair of the nitrogen atom. mgcub.ac.in
σ → σ< 200HighAssociated with the C-C, C-H, C-N, and N-H single bonds. libretexts.org

Mechanistic Investigations and Reactivity Profiles of Di Adamantan 2 Yl Amine

Aminolysis Reactions and Resistance Phenomena

Aminolysis is a chemical reaction in which an amine displaces another group. The steric bulk of Di-Adamantan-2-YL-amine often leads to resistance to typical aminolysis reactions. The large adamantyl groups physically obstruct the approach of the amine nitrogen to an electrophilic center, thereby slowing down or preventing the reaction.

Studies on the aminolysis of certain pyrimidinones (B12756618) have shown that sterically unshielded amines react successfully, particularly in polar solvents. researchgate.net However, sterically hindered amines, such as those with bulky substituents, tend to act as base catalysts for competing reactions like alcoholysis, rather than participating directly in aminolysis. researchgate.net This resistance is a direct consequence of the steric hindrance around the nitrogen atom, which is a defining characteristic of this compound.

Hydrodenitrogenation Mechanisms Involving Adamantylamines and Dialkylamines

Hydrodenitrogenation (HDN) is a crucial catalytic process for removing nitrogen from petroleum feedstocks. researchgate.net The mechanism of HDN involving bulky amines like adamantylamines has been a subject of detailed investigation. dntb.gov.uaethz.chkisti.re.krscite.ai

A key step in the HDN of secondary amines is the formation of imine or iminium cation intermediates. researchgate.netlibretexts.orgmasterorganicchemistry.com Secondary amines can react with aldehydes or ketones to form enamines, proceeding through an iminium ion intermediate. libretexts.org This process is typically acid-catalyzed. libretexts.orgnih.gov The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the C=N double bond of the imine or iminium ion. libretexts.orgmasterorganicchemistry.com

The cleavage of the carbon-nitrogen (C-N) bond is the critical, and often rate-limiting, step in HDN. hep.com.cn The mechanism of C-N bond cleavage can vary depending on the structure of the amine and the catalyst used. researchgate.nethep.com.cn For bulky secondary amines like this compound, direct substitution reactions are often disfavored due to steric hindrance. researchgate.net

Instead, the reaction pathway often involves the initial formation of an imine or iminium cation. researchgate.net This intermediate can then undergo reactions such as addition of H₂S followed by elimination of ammonia, or it can be hydrogenated. researchgate.net The cleavage of the C-N bond in these intermediates is generally more facile than in the parent amine. The nature of the C-N bond (e.g., sp³ vs. sp²) also influences the ease of cleavage, with sp³ C-N bonds typically being easier to break. hep.com.cn

Formation of Imine and Iminium Cation Intermediates

Nucleophilic Reactivity of the Amine Moiety in Synthetic Transformations

The lone pair of electrons on the nitrogen atom of an amine allows it to act as a nucleophile, donating this electron pair to an electrophile. fiveable.mefiveable.me However, the nucleophilicity of an amine is significantly influenced by steric hindrance. fiveable.memasterorganicchemistry.comresearchgate.net

In the case of this compound, the two bulky adamantyl groups severely hinder the nitrogen atom. researchgate.net This steric hindrance dramatically reduces its nucleophilicity compared to less hindered secondary amines. fiveable.memasterorganicchemistry.com While secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group, extreme steric bulk, as seen in this compound, can override this trend, making it a very weak nucleophile. fiveable.memasterorganicchemistry.com Consequently, it is less likely to participate in nucleophilic substitution or addition reactions unless the electrophile is very unhindered or the reaction conditions are harsh. fiveable.me

Formation of Organometallic Intermediates (e.g., Lithium Bis(2-adamantyl)amide)

Despite its low nucleophilicity, this compound can be deprotonated by strong organometallic bases, such as n-butyllithium, to form the corresponding lithium amide, Lithium Bis(2-adamantyl)amide (LBAA). researchgate.net This extremely hindered lithium amide has unique structural and reactive properties.

Spectroscopic studies have shown that LBAA exists exclusively as a monomer in THF solution, unlike less hindered lithium amides which tend to form dimers or larger aggregates. researchgate.net This monomeric nature is attributed to the extreme steric bulk of the two adamantyl groups, which prevents the formation of the typical cyclic oligomers. researchgate.netresearchgate.net LBAA has shown very high E/Z selectivity in the enolization of ketones, a property that is a direct result of its unique steric and structural characteristics. researchgate.net

Supramolecular Chemistry and Self Assembly of Di Adamantan 2 Yl Amine Based Systems

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

The adamantyl group is a model guest for macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils due to its ideal size, shape, and hydrophobicity, which lead to strong and stable inclusion complexes. mdpi.comresearchgate.netnih.gov The association constant for adamantane (B196018) derivatives with β-cyclodextrin is notably high, typically in the range of 10⁴ to 10⁵ M⁻¹, signifying a strong binding affinity. nih.govmdpi.com This strong interaction is primarily driven by the hydrophobic effect, where the adamantyl group is encapsulated within the less polar cavity of the cyclodextrin (B1172386), displacing "high-energy" water molecules. osti.gov In a di-adamantyl amine system, each adamantyl group can potentially form an inclusion complex, leading to the formation of higher-order supramolecular structures. For instance, a di-adamantyl compound can bridge two cyclodextrin units, acting as a "barbell-like" guest molecule. researchgate.net

Structural studies of adamantane derivatives complexed with β-cyclodextrin show that the adamantyl group penetrates the macrocyclic cavity, while any hydrophilic functional groups attached to it typically protrude into the bulk solvent. nih.gov This precise orientation is crucial for the design of more complex supramolecular architectures.

The formation of inclusion complexes between adamantyl guests and cyclodextrin hosts is governed by specific thermodynamic and kinetic parameters. Isothermal titration calorimetry (ITC) is a primary technique used to directly measure the thermodynamic properties of this complexation, including the change in enthalpy (ΔH), entropy (ΔS), and the resulting Gibbs free energy (ΔG) and association constant (Kₐ). nih.gov

Studies on various adamantane derivatives, such as rimantidine and adamantylmethanol, with β-cyclodextrin have shown that the inclusion process is thermodynamically favorable. nih.gov The formation of these complexes is often enthalpy-driven, indicating the significant role of van der Waals forces between the guest and the host cavity, though hydrophobic interactions (an entropic effect) are also crucial drivers. osti.govmdpi.com For example, the complexation of β-cyclodextrin-NH₂ with β-carotene, another hydrophobic guest, was found to be driven by hydrophobic interactions, with a positive enthalpy change (ΔH° = 28.83 kJ·mol⁻¹) and a large, positive entropy change (TΔS° = 54.21 kJ·mol⁻¹). researchgate.net

The kinetics of complex formation and dissociation are also critical. The rate constants for the association and dissociation of guest molecules determine the stability and responsiveness of the resulting supramolecular system. researchgate.net

Below is a table summarizing thermodynamic data for the inclusion of representative adamantane derivatives with β-cyclodextrin.

Guest CompoundHostKₐ (M⁻¹)ΔG (kJ·mol⁻¹)ΔH (kJ·mol⁻¹)TΔS (kJ·mol⁻¹)Reference
Rimantidineβ-CD--28.9-44.8-15.9 nih.gov
Adamantylmethanolβ-CD--24.3-31.4-7.1 nih.gov
Amantadiniumβ-CD7,943-22.3-- mdpi.com
Rimantadiniumβ-CD125,892-29.1-- mdpi.com
Memantiniumβ-CD1,995-18.8-- mdpi.com

Table 1: Thermodynamic parameters for the 1:1 inclusion complexation of various adamantane derivatives with β-cyclodextrin in aqueous solution at 298 K. Data is illustrative of typical values for adamantyl-CD interactions.

Di-adamantyl compounds are fundamental components in the construction of advanced supramolecular architectures like supramolecular polymers and rotaxanes. isaac-scientific.comresearchgate.net In these systems, the di-adamantyl molecule acts as a "guest monomer" or a "thread," while macrocycles like cyclodextrins serve as the "host" or "wheel."

Supramolecular Polymers: The strong, non-covalent interaction between adamantyl groups and cyclodextrins can be harnessed to link molecules together into long polymer-like chains. A di-adamantyl compound, with an adamantyl group at each end of a spacer, can simultaneously thread through two separate cyclodextrin molecules. researchgate.net If these cyclodextrins are themselves part of other molecules or polymers, this host-guest interaction acts as a reversible cross-link, leading to the formation of a supramolecular polymer network or hydrogel. isaac-scientific.comresearchgate.net This self-assembly process is reversible and can be sensitive to external stimuli, making these materials useful for applications like self-healing materials and drug delivery. researchgate.net

Rotaxanes: Rotaxanes are mechanically interlocked molecules consisting of a linear "axle" threaded through a cyclic "wheel," with bulky "stopper" groups at each end of the axle preventing the wheel from dethreading. The considerable volume of the adamantyl group makes it an ideal stopper. isaac-scientific.comresearchgate.net Di-adamantyl compounds can be synthesized to serve as the axle and stoppers in one molecule. isaac-scientific.comresearchgate.net The synthesis often involves a "capping" reaction, where the bulky adamantyl groups are attached to the ends of a thread that is already complexed with a macrocycle. chinesechemsoc.orgacs.org The stability of the resulting rotaxane depends on the size complementarity between the wheel and the stoppers. chinesechemsoc.org

Thermodynamics and Kinetics of Inclusion Complex Formation

Self-Assembly through Noncovalent Interactions in Solid and Solution States

In the absence of macrocyclic hosts, di-adamantyl amine molecules can self-assemble into ordered structures in both solution and the solid state, driven by a combination of non-covalent interactions. acs.orgirb.hr The dominant interactions are typically hydrogen bonds involving the central amine group, but weaker forces originating from the bulky, hydrophobic adamantyl cages also play a critical role in dictating the final supramolecular architecture. mdpi.comnih.gov The rigid, diamond-like structure of the adamantane cages provides a well-defined scaffold that directs the spatial arrangement of the molecules. irb.hr

The secondary amine (N-H) group in a di-adamantyl amine is a potent hydrogen bond donor. In the solid state, this group readily forms hydrogen bonds with suitable acceptors on neighboring molecules, such as other amine nitrogens (N–H···N) or atoms from co-crystallized solvent molecules. These interactions are highly directional and are fundamental to the formation of predictable supramolecular synthons—structural motifs built from intermolecular interactions. irb.hr

In related adamantane-containing crystal structures, N–H···S and N–H···O hydrogen bonds are commonly observed to form dimers or one-dimensional chains. mdpi.comacs.org For example, in a series of N'-(adamantan-2-ylidene)hydrazide derivatives, strong N–H···O hydrogen bonds were identified as the primary interactions linking molecules into larger assemblies. acs.org The geometry of these bonds (donor-hydrogen···acceptor distance and angle) is a key determinant of the stability and structure of the resulting network. In the crystal structure of 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide, the N–H···O interaction was found to be the strongest among the various noncovalent forces present. mdpi.com

Interaction TypeCompound TypeD···A Distance (Å)D-H···A Angle (°)Resulting MotifReference
N–H···SAdamantane-thiourea3.40 - 3.55150 - 170Centrosymmetric Dimer researchgate.net
N–H···OAdamantane-hydrazide~2.85~170Dimer / Chain mdpi.comacs.org
C–H···NAdamantane-oxadiazole~3.46~147Inversion Dimer iucr.org
N–H···NAdamantane-thiadiazole~3.00~1701D Chain acs.org

Table 2: Representative hydrogen bond geometries observed in the crystal structures of various adamantane derivatives. D = Donor atom, A = Acceptor atom.

Beyond conventional hydrogen bonds, weaker interactions play a significant and often decisive role in the crystal packing of adamantane-based systems. acs.orguzh.ch

C–H···π Interactions: These occur when a C-H bond from an adamantyl cage points towards the electron-rich face of an aromatic ring on an adjacent molecule. In the crystal packing of some adamantane-oxadiazole derivatives, C–H···π interactions link hydrogen-bonded dimers into larger layered structures. iucr.org

Halogen Bonds: When halogen atoms are present in the molecular structure, they can act as electrophilic caps (B75204) (σ-holes) and interact with nucleophilic sites like nitrogen or oxygen atoms. In studies of halogenated adamantyl-benzimidazoles, C–Hal···π and Hal···Hal contacts were observed to be crucial in determining the crystal symmetry and packing arrangement. mdpi.com

These weaker, directional interactions work in concert with stronger hydrogen bonds to fine-tune the self-assembly process, leading to complex and well-defined three-dimensional structures. uzh.chuniovi.es

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.net The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. uzh.chresearchgate.net

This analysis can be decomposed into 2D-fingerprint plots, which provide a quantitative summary of the contribution of each type of intermolecular contact to the total Hirshfeld surface area. mdpi.comacs.org For adamantane-containing compounds, due to the large number of hydrogen atoms on the cages, H···H contacts typically account for the largest percentage of the surface area, reflecting the importance of dispersion forces in the crystal packing. mdpi.comresearchgate.net

Studies on various adamantane derivatives provide insight into the relative importance of different interactions. For instance, in adamantane-linked 1,2,4-triazole (B32235) derivatives, H···H contacts can make up over 70% of the Hirshfeld surface, while key directional interactions like C–H···N or C–H···Cl contribute smaller but structurally vital percentages. nih.govresearchgate.netnih.gov The introduction of halogen atoms, for example, tends to reduce the contribution of H···H contacts in favor of X···H/H···X (where X is a halogen) contacts. researchgate.netmdpi.com

Compound TypeH···H (%)C···H/H···C (%)N···H/H···N (%)Hal···H/H···Hal (%)O···H/H···O (%)S···H/H···S (%)Reference
Adamantyl-benzimidazole (AB)68.617.111.2--- mdpi.com
Tetrachloro-AB44.59.14.832.7 (Cl)-- mdpi.com
Tetrabromo-AB39.28.84.135.8 (Br)-- mdpi.com
Adamantane-thiadiazole-amine (F-subst.)47.19.017.011.4 (F)-10.5 acs.org
Adamantane-oxadiazole (Cl-subst.)51.613.910.110.8 (Cl)9.8- iucr.org

Table 3: Percentage contributions of various intermolecular contacts to the total Hirshfeld surface for representative adamantane derivatives, illustrating the quantitative effect of different functional groups on crystal packing.

Catalytic Applications and Ligand Design Incorporating Di Adamantan 2 Yl Amine Motifs

Design of Adamantane-Containing Ligands for Transition Metal Catalysis

The incorporation of adamantyl groups into ligands for transition metal catalysis has proven to be a successful strategy for enhancing catalytic performance. uq.edu.au The desirable features of adamantane (B196018), such as its inert hydrocarbon structure, rigidity, and significant steric bulk, have been leveraged in the development of highly effective catalysts. uq.edu.au

Phosphine (B1218219) and Phosphonium (B103445) Salt Derivatives in Palladium-Catalyzed Reactions

Phosphine ligands are crucial in tuning the properties of transition-metal catalysts. acs.org Ligands bearing adamantyl groups, such as di(1-adamantyl)alkylphosphines, have demonstrated considerable success as electron-rich and sterically demanding ligands for palladium-catalyzed cross-coupling reactions. lookchem.com These ligands are effective in activating aryl halides, a key step in many coupling processes. lookchem.com

An improved method for synthesizing di(1-adamantyl)alkylphosphines involves the alkylation of di(1-adamantyl)phosphine, followed by deprotonation of the resulting phosphonium halide. researchgate.net This procedure avoids the use of hazardous reagents like phosgene. researchgate.net Both the phosphine and the precursor phosphonium salts have shown excellent performance as ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions of chloroarenes with arylboronic acids. lookchem.comresearchgate.net

For instance, di(1-adamantyl)chlorophosphine (B182224) is a bifunctional ligand utilized in the palladium-catalyzed coupling of aryl chlorides and amines. biosynth.com Similarly, di(1-adamantyl)phosphine oxide, a stable tautomer of di(1-adamantyl)phosphinous acid, serves as a pre-ligand for synthesizing efficient palladium(II) precatalysts for Suzuki reactions of unreactive aryl chlorides. acs.org

The utility of these ligands extends to various other palladium-catalyzed reactions, including Heck, Stille, and Sonogashira couplings, as well as Buchwald-Hartwig aminations. google.comresearchgate.net The success of adamantyl-containing phosphine ligands in these transformations highlights their versatility and effectiveness in modern synthetic chemistry.

Table 1: Examples of Adamantane-Containing Phosphine Ligands in Palladium-Catalyzed Reactions

Ligand/Precatalyst Reaction Type Substrates Key Finding
Di(1-adamantyl)alkylphosphines Suzuki-Miyaura Coupling Chloroarenes and arylboronic acids Highly active catalyst system, even with challenging substrates. lookchem.comresearchgate.net
Di(1-adamantyl)chlorophosphine Coupling of Aryl Chlorides and Amines Aryl chlorides and primary amines Effective bifunctional ligand for C-N bond formation. biosynth.com
Di(1-adamantyl)phosphine Oxide (precursor) Suzuki Reaction Unreactive aryl chlorides Forms efficient Pd(II) precatalysts for challenging couplings. acs.org
Aryl-diadamantylphosphine Ligands Buchwald-Hartwig Amination Sterically demanding ortho-substituted aryl halides Enhanced catalytic activity due to the bulky and electron-rich phosphorus center. researchgate.net
Tri(1-adamantyl)phosphine Suzuki-Miyaura Coupling Chlorinated heteroarenes Provides a bridge between trialkylphosphines and N-heterocyclic carbenes in terms of electron-donating ability. acs.org

Impact of Adamantyl Steric Bulk on Catalytic Efficiency and Selectivity

The steric bulk of the adamantyl group is a defining feature that profoundly influences catalytic processes. uq.edu.au This steric hindrance can create a unique coordination environment around the metal center, leading to enhanced catalytic efficiency and selectivity.

In palladium-catalyzed cross-coupling reactions, the bulk of adamantyl-containing ligands is thought to promote the formation of coordinatively unsaturated metal complexes. uq.edu.au This unsaturation can accelerate the rates of oxidative addition and other elementary steps in the catalytic cycle, which is particularly beneficial when dealing with less reactive substrates like aryl chlorides. uq.edu.au The success of these bulky ligands in reactions with typically unreactive chlorides supports this notion. uq.edu.au

Computational studies have provided further insight, suggesting that attractive dispersion forces between the adamantyl group and other parts of the system can override expected steric repulsion. nih.gov This was observed in the oxidative addition to a C-Br bond ortho to an adamantyl group, which was found to be as favorable as in an adamantyl-free system. nih.gov This counterintuitive finding highlights the complex interplay of steric and electronic effects.

The rigidity of the adamantyl cage also contributes to its effectiveness. Unlike more flexible bulky groups, the adamantyl moiety provides a well-defined and predictable steric environment. This can be advantageous in asymmetric catalysis, where precise control of the spatial arrangement around the catalyst's active site is crucial for achieving high enantioselectivity. researchgate.net

Potential for Organocatalysis Utilizing Amine Functionality

The amine functionality of di-adamantan-2-yl-amine and its derivatives presents opportunities for their use in organocatalysis. Chiral amines are widely used as organocatalysts, operating through mechanisms such as enamine and iminium ion formation. nih.gov

Adamantyl-containing prolinamides have been developed as organocatalysts for asymmetric Michael addition reactions. nih.gov For example, adamantyl L-prolinamide has been used to catalyze the addition of aldehydes to nitroolefins. nih.gov The bulky adamantyl group can play a role in creating a specific chiral environment that directs the stereochemical outcome of the reaction.

Furthermore, N-heterocyclic carbenes (NHCs), which can be synthesized from amine precursors, are a powerful class of organocatalysts. The first stable crystalline NHC, reported by Arduengo, was a di(1-adamantyl) derivative. uq.edu.auuni-giessen.de These bulky NHCs have shown utility in various organocatalytic transformations. uni-giessen.demdpi.com The steric bulk of the adamantyl groups is crucial for the stability of the carbene and can influence the selectivity of the catalyzed reactions.

The development of cinchona-based catalysts incorporating adamantyl groups has also been reported. acs.org These catalysts have been successfully applied in the enantioselective ring-opening of aziridines, demonstrating the utility of adamantane's steric properties in asymmetric organocatalysis. acs.org

Development of Chiral Catalysts from Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure compounds is a major focus of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. libretexts.orgnih.gov The development of chiral catalysts from enantiomerically pure derivatives of this compound and related structures is a promising area of research.

While direct examples of chiral catalysts derived specifically from enantiomerically pure this compound are not prevalent in the reviewed literature, the principles of chiral catalyst design strongly suggest their potential. The synthesis of chiral amines is a well-established field, with methods like asymmetric hydrogenation of imines catalyzed by transition metal complexes bearing chiral ligands being highly effective. nih.govacs.orgresearchgate.net

Once enantiomerically pure adamantyl-containing amines are obtained, they can be incorporated into various catalyst scaffolds. For example, they could be used to synthesize chiral phosphine ligands for asymmetric transition metal catalysis. The defined chirality of the amine backbone, combined with the steric bulk of the adamantyl groups, could lead to highly effective and selective catalysts.

In organocatalysis, enantiomerically pure adamantyl-containing amines or their derivatives could be used directly as catalysts or as precursors for other chiral organocatalysts, such as chiral NHCs or thioureas. nih.gov The inherent chirality of the amine, amplified by the steric influence of the adamantyl moieties, could provide excellent stereocontrol in a variety of organic transformations. The development of chiral-at-metal catalysts, where the metal center itself is the source of chirality, is another area where adamantyl ligands could be beneficial due to their rigid and well-defined structure. rsc.org

Applications in Materials Science and Polymer Chemistry Utilizing Di Adamantan 2 Yl Amine Derivatives

Incorporation of Adamantane (B196018) Units into Polymer Matrices

Adamantane's rigid, three-dimensional structure introduces significant steric bulk, which disrupts polymer chain packing. This disruption can increase the free volume within the material, leading to improved solubility and lower dielectric constants, while the inherent stability of the adamantane cage enhances the thermal properties of the polymer matrix. acs.org These attributes are highly desirable for materials used in microelectronics and optoelectronics. researchgate.net

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. However, their applications can be limited by poor solubility and high processing temperatures. Incorporating adamantane units into the polyimide backbone is a proven method to mitigate these issues.

Research on adamantane-containing polyimides, such as those derived from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane, demonstrates that the bulky adamantane "cardo" group enhances solubility and processability. acs.org These polyimides form tough, transparent films and exhibit high glass transition temperatures (Tg) and thermal stability. For instance, polyimides prepared from this adamantane-based dietheramine showed Tg values between 248 and 308 °C and 10% weight loss decomposition temperatures above 500 °C in both air and nitrogen. acs.org The introduction of adamantane also leads to low dielectric constants and reduced moisture absorption, which are critical for microelectronic applications. nih.gov

Table 1: Properties of Polyimides Derived from Adamantane-Based Diamines

Dianhydride Used Inherent Viscosity (dL/g)¹ Glass Transition Temp. (Tg, °C)² Tensile Strength (MPa) Elongation at Break (%)
BPDA 1.66 308 113.5 12.5
6FDA 0.82 302 88.2 5.6
BTDA 1.45 289 105.1 9.8
ODPA 1.21 248 95.7 8.5

Data derived from studies on polyimides based on 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane. acs.orgnih.gov ¹Of the precursor poly(amic acid). ²Determined by DSC.

Adamantane derivatives are used to synthesize specialized resins with superior properties. For example, photosensitive resins with excellent etching and heat resistance have been developed from 1,3-adamantanediol. pensoft.net Adamantane can also be incorporated into epoxy resins and cyanate (B1221674) ester resins to create materials with high thermal stability and improved mechanical and electrical properties. researchgate.netrsc.org

The synthesis of di-adamantane amine derivatives, which can serve as monomers or curing agents for resins, has been documented. Specifically, compounds like N¹-(adamantan-2-yl)-N³-(adamantan-2-yl)propane-1,3-diamine have been synthesized via reductive amination of 2-adamantanone (B1666556). mdpi.com The presence of two adamantyl groups linked at the secondary (C2) position provides a unique structural motif for creating cross-linked networks in resins, imparting rigidity and thermal endurance.

Modification of Polyimide Properties through Adamantane Incorporation

Di-Adamantan-2-YL-amine as a Building Block for Molecular Frameworks

The rigidity and well-defined geometry of adamantane make it an ideal scaffold for constructing complex molecular architectures, including dendrimers and porous molecular frameworks. pensoft.net Adamantane derivatives can act as building blocks that direct the self-assembly of supramolecular structures. sigmaaldrich.com

For instance, 1-adamantylamine has been used as an axial ligand to assemble paddle-wheel Rh(II) dimers into novel porous frameworks. sigmaaldrich.com These frameworks exhibit one-dimensional channels with active sites exposed to the pores, demonstrating the utility of adamantyl amines in creating functional, crystalline materials. sigmaaldrich.com Similarly, this compound derivatives, with their two bulky terminal groups, can function as rigid linkers or spacers in the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The specific stereochemistry of the 2-adamantyl group influences the resulting framework's topology and porosity. While research specifically detailing the use of this compound in this context is emerging, the principles established with other adamantane amines strongly suggest its potential.

Fabrication of Functional Materials with Tunable Properties

The ability to precisely modify the adamantane core allows for the fabrication of functional materials with tailored properties. By selecting specific derivatives, researchers can control characteristics such as solubility, thermal stability, refractive index, and dielectric constant. researchgate.net

Polymers containing pendant adamantane groups, for example, exhibit an unusual and valuable combination of a moderately high refractive index with low optical dispersion. researchgate.net Adamantane-based polymers can also be engineered for specific applications like drug delivery, where adamantane-based polymers or dendrimers act as carriers to improve bioavailability and control release. pensoft.net The synthesis of various di(adamantan-2-yl) diamines with different alkyl chain linkers (e.g., propane (B168953) vs. pentane) demonstrates a direct method for tuning the flexibility and spacing between the rigid adamantyl units, thereby influencing the final properties of the material. mdpi.com

Table 2: Synthesized Di(adamantan-2-yl)amine Derivatives

Compound Name Molecular Formula Linker Synthesis Method Reference
N¹,N³-di(adamantan-2-yl)propane-1,3-diamine C₂₃H₃₈N₂ Propane Reductive amination of 2-adamantanone mdpi.com
N¹,N⁵-di(adamantan-2-yl)pentane-1,5-diamine C₂₅H₄₂N₂ Pentane Reductive amination of 2-adamantanone mdpi.com

This strategic "defect engineering," or the precise placement of structural units like di-adamantyl-amine within a material, provides a powerful tool for customizing material properties for advanced technological applications. acs.org

Future Research Directions and Emerging Paradigms in Di Adamantan 2 Yl Amine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of adamantane (B196018) derivatives has been a subject of extensive research. researchgate.net However, the development of more efficient and environmentally friendly synthetic routes for di-adamantan-2-yl-amine remains a significant goal. Traditional methods for creating adamantylamines often involve multi-step processes. arkat-usa.orgmdpi.com Future research is expected to focus on creating these compounds through simpler, more direct methods. googleapis.com

One area of interest is the development of catalytic systems that can facilitate the direct functionalization of adamantane. For instance, palladium-catalyzed reactions have shown promise in enhancing the efficiency and selectivity of reactions involving adamantane-containing ligands. Research into novel catalysts, such as those based on phosphinite ligands, is also underway to improve the synthesis of related compounds. uq.edu.au The exploration of protoadamantane-adamantane rearrangement is another key strategy being investigated for the synthesis of 1,2-disubstituted adamantyl amines. mdpi.com

Sustainable synthesis will also be a major focus, emphasizing the use of less hazardous reagents and solvents, and developing processes that minimize waste and energy consumption. This includes exploring one-pot syntheses and flow chemistry techniques to streamline production.

Advanced Mechanistic Elucidation of Complex Reaction Systems

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. The sterically hindered nature of the di-adamantyl group can lead to unusual reaction pathways. arkat-usa.org For example, studies on the reaction of a related formamidinium salt with sodium hydride revealed an unexpected addition-elimination pathway. arkat-usa.org

Future research will likely employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling, to probe reaction intermediates and transition states. This will provide valuable insights into how the bulky adamantyl groups influence reactivity and selectivity. A thorough understanding of these mechanisms will enable chemists to better control reaction outcomes and develop more efficient synthetic strategies.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. In the context of this compound chemistry, these technologies can be used to:

Predict Novel Derivatives: AI algorithms can analyze existing data on adamantane derivatives to predict new compounds with desired properties.

Optimize Reaction Conditions: ML models can be trained to predict the optimal conditions for synthesizing this compound and its derivatives, saving time and resources.

Elucidate Reaction Mechanisms: AI can assist in analyzing complex reaction data to help elucidate underlying mechanisms.

While still an emerging area, the integration of AI and ML holds significant promise for accelerating the discovery and development of new this compound-based compounds and materials.

Development of Multi-Functional Supramolecular Architectures

The adamantane moiety is a well-established building block in supramolecular chemistry due to its ability to form stable host-guest complexes with macrocycles like cyclodextrins and cucurbiturils. isaac-scientific.comnih.gov This property is central to the development of advanced drug delivery systems and other functional materials. pensoft.net

Future research in this area will focus on creating multi-functional supramolecular architectures based on this compound. These could include:

Targeted Drug Delivery Systems: By functionalizing this compound with targeting ligands, it may be possible to create drug carriers that deliver their payload to specific cells or tissues. pensoft.net

Stimuli-Responsive Materials: Supramolecular systems could be designed to release a therapeutic agent in response to specific triggers, such as changes in pH or temperature.

Self-Assembling Nanomaterials: The self-association properties of adamantane-containing amphiphiles can be harnessed to create novel nanomaterials with applications in areas such as tissue engineering and diagnostics. tandfonline.com

The design of "barbell-like" diadamantyl compounds, where two adamantyl groups are connected by a spacer, is a particularly promising strategy for constructing supramolecular polymers and rotaxanes. isaac-scientific.com

Tailored Design of Highly Selective Catalytic Systems

The steric bulk of the di-adamantyl group makes it an excellent ligand for various catalytic applications. Di(1-adamantyl) phosphine (B1218219) ligands, for example, have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. uq.edu.au

Future research will focus on the tailored design of new this compound-based ligands to achieve even higher levels of selectivity in catalysis. This will involve:

Fine-tuning the electronic and steric properties of the ligand to optimize its interaction with the metal center.

Developing chiral versions of these ligands for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Exploring the use of these ligands in a wider range of catalytic transformations.

The development of highly active and selective catalysts is a key area of research with significant potential for impact in both academic and industrial settings.

Exploration of this compound in Novel Material Classes

The unique properties of the adamantane cage make it an attractive component for the creation of new materials with enhanced performance characteristics. researchgate.net The incorporation of this compound into polymers, for instance, can improve their thermal stability and mechanical properties.

Future research will explore the use of this compound as a building block for a variety of novel material classes, including:

High-Performance Polymers: Adamantane-containing polymers are known for their rigidity and high glass transition temperatures.

Metal-Organic Frameworks (MOFs): The rigid structure of this compound could be utilized to construct robust and porous MOFs for applications in gas storage and separation.

Organic Electronics: The unique electronic properties of adamantane derivatives could be exploited in the development of new materials for organic light-emitting diodes (OLEDs) and other electronic devices.

The versatility of this compound as a chemical building block ensures that it will continue to be a subject of intense research interest for years to come, with the potential for significant advancements in a wide range of scientific and technological fields.

Q & A

Q. What are the established synthetic routes for DI-Adamantan-2-YL-amine, and what are their key reaction conditions?

  • Methodological Answer: this compound can be synthesized via:
  • Reductive Amination: React adamantan-2-one with a primary amine using sodium triacetoxyborohydride (NaBH(OAc)₃) under mild, anhydrous conditions. This method is favored for stereochemical control and scalability .
  • Nucleophilic Substitution: Substitute adamantan-2-yl chloride with an amine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. This approach is effective for introducing bulky substituents .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield Optimization Tips
Reductive AminationAdamantan-2-one, amine, NaBH(OAc)₃, RTUse excess amine to drive reaction
Nucleophilic SubstitutionAdamantan-2-yl chloride, amine, Et₃NPurify via recrystallization

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction (SCXRD): Resolve molecular geometry using SHELXL for refinement, ensuring precise bond-length and angle measurements .
  • Spectroscopic Techniques:
  • NMR: Compare ¹H/¹³C chemical shifts with PubChem data for adamantane derivatives to confirm functional groups .
  • Mass Spectrometry: Validate molecular weight against NIST Chemistry WebBook reference spectra .

Advanced Research Questions

Q. What strategies are recommended for optimizing the enantiomeric purity of this compound during synthesis?

  • Methodological Answer:
  • Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to bias stereochemistry .
  • Analytical Validation:
  • Chiral HPLC: Separate enantiomers using a Chiralpak® column with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (DFT) to confirm enantiomeric excess .

Q. How should discrepancies between computational predictions and experimental spectroscopic data be addressed?

  • Methodological Answer:
  • Parameter Reevaluation: Adjust DFT basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models to better match experimental conditions .
  • Cross-Referencing: Validate NMR/IR data against high-purity standards from NIST or crystallographically resolved structures .
  • Contradiction Protocol:

Replicate experiments under controlled conditions.

Use SCXRD to resolve ambiguities in molecular conformation .

Q. What methodologies are effective in analyzing the stability of this compound under varying storage conditions?

  • Methodological Answer:
  • Accelerated Stability Testing:
  • Thermal Stress: Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Light Exposure: Use USP light cabinets to assess photolytic decomposition, analyzing by UV-Vis spectroscopy.
  • Degradation Pathway Mapping:
  • LC-MS/MS: Identify byproducts and propose degradation mechanisms (e.g., oxidation of adamantane backbone) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound derivatives?

  • Methodological Answer:
  • Metadata Standardization: Use tools like Adamant to create JSON schemas documenting experimental parameters (e.g., solvent, temperature) for public deposition .
  • SHELX Best Practices:
  • Refine structures with SHELXL using high-resolution data (≤ 1.0 Å).
  • Deposit CIF files in the Cambridge Structural Database (CSD) with full experimental details .

Table 2: Key Crystallographic Parameters for Adamantane Derivatives

ParameterTypical Range (this compound)Source
Bond Length (C-C)1.54–1.56 Å
Refinement R-factor≤ 0.05

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.